molecular formula C6H6N2O3 B1197491 3-(1H-imidazol-5-yl)-2-oxopropanoic acid CAS No. 2504-83-8

3-(1H-imidazol-5-yl)-2-oxopropanoic acid

Cat. No.: B1197491
CAS No.: 2504-83-8
M. Wt: 154.12 g/mol
InChI Key: JEJNWEREQWMOHB-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-5-yl)-2-oxopropanoic acid, also known as 4-Imidazolepyruvic Acid, is a biochemical building block with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It is recognized by its CAS Registry Number 2504-83-8 . This compound is an intermediate of interest in various biochemical research pathways. As a specialist chemical, it is essential for researchers exploring the synthesis and metabolism of imidazole-containing compounds. Proper handling and storage are required to maintain stability; it is recommended to be stored in a refrigerator between 2-8°C . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-imidazol-5-yl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3H,1H2,(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJNWEREQWMOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274284
Record name 3-(1H-imidazol-5-yl)-2-oxopropanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00274284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2504-83-8
Record name α-Oxo-1H-imidazole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2504-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-imidazol-5-yl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Metabolic Interconnections

Elucidation of Histidine Catabolism Leading to 3-(1H-imidazol-5-yl)-2-oxopropanoic Acid Formation

The initial step in this metabolic sequence is the conversion of L-histidine into this compound, a reaction that bypasses the more common urocanate pathway.

The generation of this compound from L-histidine is catalyzed by aminotransferases, also known as transaminases. youtube.com This reaction involves the transfer of the alpha-amino group from histidine to an alpha-keto acid acceptor, most commonly 2-oxoglutarate. wikipedia.org This process yields L-glutamate and this compound. wikipedia.org

These enzymatic reactions are dependent on the coenzyme pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, which acts as an intermediate carrier of the amino group. youtube.comnih.gov In mammals, this transamination is not performed by a single, dedicated histidine transaminase. Instead, the activity is carried out by other transaminases with broad substrate specificity, such as glutamine transaminase and serine transaminase, when histidine concentrations are high. nih.gov

Following its formation, this compound can be further metabolized through reduction to form 3-(1H-imidazol-5-yl)-2-hydroxypropanoic acid, commonly known as imidazole (B134444) lactic acid or imidazole lactate (B86563). nih.govuwaterloo.ca This conversion is an NADH-dependent reaction. uwaterloo.ca In mammalian liver, this reduction is catalyzed by enzymes such as L-lactate-NAD(+) oxidoreductase (lactate dehydrogenase), demonstrating a direct link to central carbon metabolism. uwaterloo.ca Imidazole lactate is a recognized metabolite found in the urine of various mammals. nih.gov

Comparative Analysis of Metabolic Pathways Across Diverse Organisms

The presence and significance of the histidine transamination pathway vary considerably across different domains of life, from simple prokaryotes to complex eukaryotic systems.

The pathway for histidine degradation via imidazole pyruvate (B1213749) has been identified in several prokaryotic species, including Pseudomonas acidovorans and certain strains of Escherichia coli, such as E. coli B. wikipedia.orgnih.gov In these organisms, the pathway serves as a route for histidine catabolism. wikipedia.orgnih.gov The reaction can also be reversible, and it has been shown that imidazole pyruvate and imidazole lactate can fulfill the histidine requirements for growth in some histidine-auxotrophic bacteria. nih.gov

However, the well-characterized laboratory strain E. coli K-12 is unable to catabolize histidine through this route. nih.gov In many bacteria, the aminotransferase involved in the final step of histidine biosynthesis (histidinol-phosphate aminotransferase, encoded by the hisC gene) is part of the regulatable his operon, but its primary physiological role is anabolic rather than catabolic. nih.govuwaterloo.ca The significance of the catabolic pathway in prokaryotes that possess it lies in providing metabolic flexibility, allowing them to utilize histidine as a source of nitrogen and carbon. nih.gov

In eukaryotic organisms, the pathway is present but its role differs. In mammals, as demonstrated in rat liver, the transamination of histidine to imidazole pyruvate is considered a secondary or overflow pathway for histidine catabolism. nih.govuwaterloo.ca It becomes functionally significant primarily when histidine concentrations are supraphysiological, such as in the genetic disorder histidinemia, where the primary histidase enzyme is deficient. nih.gov Under normal physiological conditions, the histidase pathway is the principal route for histidine breakdown. nih.gov

Interestingly, some fungi like Candida glabrata utilize an aromatic aminotransferase as the primary, novel route for histidine catabolism, as they lack the standard histidine ammonia-lyase enzyme. nih.gov In contrast, the related yeast Saccharomyces cerevisiae can transaminate histidine but cannot use it as a sole nitrogen source, suggesting that a downstream product of the pathway may be inhibitory to its growth. nih.gov

Comparative Overview of Imidazole Pyruvate Pathway
Organism TypeExample Organism(s)Presence of PathwayPrimary Function / Significance
ProkaryotePseudomonas acidovorans, E. coli BPresentHistidine catabolism for nutrient supply. wikipedia.org
ProkaryoteE. coli K-12Absent/Non-functionalLacks the ability to catabolize histidine. nih.gov
Eukaryote (Fungus)Candida glabrataPresentPrimary pathway for histidine catabolism. nih.gov
Eukaryote (Fungus)Saccharomyces cerevisiaePresent (partially)Can transaminate histidine but cannot utilize it for growth. nih.gov
Eukaryote (Mammal)Rat, HumanPresentSecondary/overflow pathway, active at high histidine concentrations. nih.gov

Regulation of this compound Metabolism

The metabolic flux through the imidazole pyruvate pathway is subject to several layers of regulation.

In prokaryotes, the regulation is often linked to the biosynthesis of histidine. The expression of the aminotransferase gene (hisC) can be controlled as part of the his operon, which is subject to transcriptional regulation mechanisms like attenuation in Proteobacteria or T-box riboswitches in Firmicutes. nih.gov The activity of the biosynthetic aminotransferase in E. coli is also subject to feedback inhibition, a process that is synergistically enhanced by the presence of histidine and the reaction product, providing a mechanism to control the metabolic cost of amino acid synthesis. uwaterloo.ca

Regulatory Mechanisms of Imidazole Pyruvate Metabolism
Regulatory LevelMechanismApplicable System(s)Description
Substrate LevelSubstrate ConcentrationMammalsThe pathway is only significantly active at supraphysiological concentrations of L-histidine. nih.gov
Enzyme LevelFeedback InhibitionProkaryotes (e.g., E. coli)The biosynthetic aminotransferase is inhibited by the end-product L-histidine, often in synergy with other molecules like PRATP. uwaterloo.ca
TranscriptionalOperon Regulation (Attenuation, T-box)ProkaryotesThe gene for the aminotransferase (hisC) is part of the his operon, which is regulated by the availability of histidine. nih.gov
Hormonal (Indirect)Induction of Competing PathwayMammalsHormones like glucocorticoids and glucagon (B607659) induce the primary histidase pathway, thereby influencing the amount of histidine available for transamination. nih.gov

Dietary Influences on Pathway Dynamics

The metabolic flux through the pathway that produces imidazolepyruvic acid is significantly influenced by dietary intake, particularly the protein and L-histidine content of the diet. mdpi.comnih.gov

Low-Protein and Imbalanced Diets: Conversely, in states of undernutrition or when consuming a low-protein diet, the activity of the primary histidine catabolizing enzyme, histidase, is decreased. mdpi.com This enzymatic downregulation appears to be a mechanism to conserve the essential amino acid histidine. mdpi.com Similarly, rats fed a low-protein diet exhibit lower histidine oxidation rates when given a histidine load compared to rats on an adequate diet. mdpi.com While this primarily affects the urocanate pathway, it can indirectly influence the amount of histidine available for transamination.

Histidine as an Essential Amino Acid: L-histidine is an essential amino acid for humans, meaning it must be obtained from the diet. creative-proteomics.comnih.gov The World Health Organization (WHO)/Food and Agriculture Organization (FAO) recommends a daily intake of 10 mg per kg of body weight for adults. nih.gov Dietary sources rich in histidine can therefore directly impact the substrate availability for the synthesis of imidazolepyruvic acid.

| Histidine-Imbalanced Diet | Stimulates histidase gene expression. nih.gov | May alter the balance between the primary (urocanate) and alternative (transamination) pathways. |

Enzymatic Control Points within Biosynthetic and Catabolic Routes

The formation and subsequent metabolism of imidazolepyruvic acid are governed by the activity of several key enzymes, which act as crucial control points. The regulation of these enzymes dictates the metabolic fate of L-histidine.

Histidase (Histidine Ammonia-Lyase): This is the principal regulatory enzyme in the main catabolic pathway of histidine. nih.gov It catalyzes the non-oxidative deamination of L-histidine to trans-urocanic acid and ammonia. nih.govmdpi.com The activity of histidase is a critical control point because it determines the amount of histidine that is diverted away from the transamination pathway. Its expression is induced by high-protein diets, histidine loading, and hormones like glucocorticoids and glucagon. nih.gov Conversely, its activity is low in the fetal liver and decreases during undernutrition. nih.govmdpi.com In the genetic disorder histidinemia , a deficiency in histidase activity blocks the primary pathway, causing L-histidine to be shunted into the alternative transamination route. rarediseases.orgnih.gov This results in elevated levels of histidine in the blood and a significant increase in the urinary excretion of imidazolepyruvic acid and its metabolites. rarediseases.org

Histidine Aminotransferase (Aromatic Amino Acid Aminotransferase): This enzyme catalyzes the key reaction for the formation of imidazolepyruvic acid: the transamination of L-histidine. nih.govcas.cz In this reaction, the amino group from histidine is transferred to an α-keto acid (like α-ketoglutarate), yielding imidazolepyruvic acid and an amino acid (like glutamate). cas.cz The activity of this enzyme is a direct control point for the biosynthesis of imidazolepyruvic acid. Studies have shown its activity is elevated in fetal rat livers and can be increased by high-protein diets. nih.govmdpi.com In some fungi that lack histidase, this aminotransferase is the primary enzyme for initiating histidine degradation. nih.gov

Subsequent Enzymatic Steps: Once formed, imidazolepyruvic acid can be further metabolized. For instance, it can be reduced to imidazolelactic acid. nih.govmdpi.com In cases of histidinemia where imidazolepyruvic acid accumulates, other metabolites like imidazole-acetate are also found in the urine. nih.gov The enzymes governing these subsequent conversions also represent control points in the catabolism of imidazolepyruvic acid.

Table 2: Key Enzymes in the Metabolism of L-Histidine and Imidazolepyruvic Acid

Enzyme Reaction Catalyzed Metabolic Role and Regulation
Histidase L-histidine → trans-Urocanic acid + NH₃ Primary control point. nih.gov Activity is induced by high-protein/histidine diets and certain hormones. nih.gov Deficient in histidinemia, shunting histidine to the transamination pathway. rarediseases.org
Histidine Aminotransferase L-histidine + α-Keto acid → this compound + Amino acid Direct biosynthetic enzyme. nih.gov Activity increases with high-protein diets (>25%). nih.govmdpi.com Becomes the main catabolic route when histidase is deficient. nih.gov

| Urocanase | trans-Urocanic acid → 4-Imidazolone-5-propanoate | Enzyme in the primary catabolic pathway downstream of histidase. nih.govwikipedia.org |

Table 3: Mentioned Chemical Compounds

Compound Name Synonym(s)
This compound Imidazolepyruvic acid, Imidazole-pyruvic acid
L-histidine Histidine
trans-Urocanic acid Urocanic acid
Imidazolelactic acid Imidazole-lactate
Imidazoleacetic acid Imidazole-acetate
α-Ketoglutarate -
Glutamate Glutamic acid
Ammonia -
N-formiminoglutamate FIGLU

Enzymatic Interactions and Mechanistic Studies

Characterization of Enzymes Utilizing or Producing 3-(1H-imidazol-5-yl)-2-oxopropanoic Acid

The primary enzyme responsible for the reversible conversion between L-histidine and imidazolepyruvic acid is histidine-pyruvate aminotransferase . nih.govresearchgate.net This enzyme facilitates the transfer of an amino group from histidine to an α-keto acid acceptor, most commonly pyruvate (B1213749), thereby producing imidazolepyruvic acid and alanine. researchgate.net Conversely, it can utilize imidazolepyruvic acid and an amino donor to synthesize histidine.

In rats, two distinct isoenzymes of histidine-pyruvate aminotransferase have been identified. Isoenzyme 1 is found exclusively in the liver, while isoenzyme 2 is distributed more broadly across tissues including the liver, kidney, brain, and heart. nih.gov Isoenzyme 2 shows a preference for pyruvate as the amino acceptor and can act on several amino acids, with the highest activity towards tyrosine, followed by histidine and phenylalanine. nih.gov Studies in mixed ruminal microorganisms have also confirmed the synthesis of histidine from imidazolepyruvic acid, indicating the presence of aminotransferase activity in these complex microbial communities. nih.gov

Substrate Specificity and Recognition Mechanisms

The ability of an enzyme to selectively bind its substrate is fundamental to its function. This specificity is governed by the precise three-dimensional structure of the enzyme's active site, which complements the shape and chemical properties of the substrate.

Two primary models describe the interaction between an enzyme and its substrate. The "lock-and-key" model, first proposed by Emil Fischer, envisions the enzyme's active site as a rigid structure that is perfectly complementary to the substrate, much like a key fits into a specific lock. This model effectively explains the high specificity of many enzymes.

However, the lock-and-key model does not account for the dynamic nature of proteins. The "induced-fit" model, proposed by Daniel Koshland, provides a more nuanced view. It suggests that the enzyme's active site is flexible and undergoes a conformational change upon binding to the substrate. This interaction molds the active site into a precise conformation that stabilizes the transition state of the reaction, thereby enhancing catalysis. This model is now widely accepted as it better explains the flexibility of enzymes and the observation that binding can induce significant structural changes in both the enzyme and the substrate. nih.gov The binding of substrates like histidine or imidazolepyruvic acid to an aminotransferase likely involves an induced-fit mechanism, where the initial binding event correctly orients the catalytic residues required for the aminotransferase reaction.

Identifying the specific amino acid residues that dictate an enzyme's substrate preference is a key goal of enzymology. This is achieved through a combination of computational modeling and experimental techniques like site-directed mutagenesis. nih.govcsbsju.edu In site-directed mutagenesis, specific amino acids in the active site are replaced with others, and the effect on enzyme activity and specificity is measured. nih.govnih.gov Computational methods, such as molecular docking, can predict how a substrate fits into an active site and identify key interactions. nih.gov

While detailed mutagenesis studies specifically on histidine-pyruvate aminotransferase are limited, research on the related enzyme histidinol-phosphate aminotransferase (HisC) from Corynebacterium glutamicum provides valuable insights into substrate recognition in this enzyme family. iucr.org Through structural modeling and site-directed mutagenesis, researchers identified several key residues:

Tyr21: Forms a hydrogen bond with the phosphate (B84403) group of the natural substrate, which is crucial for specific recognition and discriminating against other amino acids. iucr.org

Asn99: Though located in the binding pocket, this residue was found not to be critical for recognizing the amino acid substrate itself but may help bind the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. iucr.org

Tyr123 and Tyr257: These conserved residues interact with the substrate primarily through van der Waals forces. iucr.org

These findings illustrate how specific residues within an enzyme's active site use a combination of hydrogen bonds and other interactions to ensure the correct substrate binds with the proper orientation for catalysis. Similar principles and residues are expected to govern the specificity of histidine-pyruvate aminotransferase for its substrates, L-histidine and imidazolepyruvic acid.

Enzyme Kinetics and Catalytic Efficiency

Enzyme kinetics provides a quantitative measure of an enzyme's catalytic power and its affinity for substrates. These parameters are essential for understanding an enzyme's role within a metabolic pathway.

The Michaelis-Menten model is a cornerstone of enzyme kinetics. It relates the initial reaction velocity (V₀) to the substrate concentration ([S]). The two key parameters derived from this model are:

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate. Vmax is directly proportional to the total enzyme concentration. libretexts.org

Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. Km is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity. libretexts.org

Kinetic analysis of the purified isoenzyme 2 of rat histidine-pyruvate aminotransferase has provided specific Km values for its substrates. nih.gov

Table 1: Michaelis-Menten Parameters for Rat Histidine-Pyruvate Aminotransferase (Isoenzyme 2) nih.gov
SubstrateKm (mM)Vmaxkcat
L-Histidine~0.45Not ReportedNot Reported
Pyruvate~4.5Not ReportedNot Reported

This table is interactive. Click on headers to sort.

To compare the catalytic efficiency of different enzymes or the efficiency of one enzyme on different substrates, two other parameters are crucial:

kcat (Turnover Number): This is defined as Vmax divided by the total enzyme concentration (Eₜ). graphpad.com It represents the number of substrate molecules converted to product per enzyme active site per unit of time. It is a direct measure of an enzyme's catalytic rate. libretexts.org

Structural Biology of Enzyme-Ligand Complexes.

Modulation of Enzymatic Activity by Environmental Factors

The catalytic efficiency of enzymes is highly dependent on environmental conditions such as pH, temperature, and the surrounding solvent.

The rates of enzymatic reactions involving this compound are significantly influenced by pH and temperature. Each enzyme exhibits optimal activity at a specific pH and temperature, which reflects the physiological conditions of the organism from which it is derived.

For enzymes interacting with imidazolepyruvic acid or its metabolic precursors, a range of optimal pH and temperature values has been reported, as detailed in the table below. For example, an enzyme for which imidazolepyruvic acid can substitute for histidine has an optimal pH range of 5.2 to 6.2. annualreviews.org In contrast, a histidinol (B1595749) dehydrogenase from cattle liver, involved in a related pathway, shows an optimal pH of 9.5. nii.ac.jp Similarly, the optimal temperature for an enzymatic activity involving imidazolepyruvic acid has been noted at 46°C, while a process utilizing this compound operates efficiently in the range of 37 to 50°C. google.comannualreviews.org Histidinol dehydrogenase in cattle has been found to have an optimal temperature of 39°C. koreascience.kr

Interactive Data Table: Optimal Conditions for Enzymes in Histidine Metabolism
Enzyme/ProcessOptimal pHOptimal Temperature (°C)Source Organism/ContextReference
Enzyme utilizing imidazolepyruvic acid5.2 - 6.246Bacterial Metabolism annualreviews.org
Histidinol Dehydrogenase9.539Cattle Liver koreascience.krnii.ac.jp
Process involving imidazolepyruvic acidNot Specified37 - 50Industrial Production google.com

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography, coupled with mass spectrometry, forms the cornerstone of analytical strategies for imidazole-5-pyruvic acid, enabling its separation from other metabolites and subsequent detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile or semi-volatile compounds. For non-volatile metabolites like 3-(1H-imidazol-5-yl)-2-oxopropanoic acid, chemical derivatization is a mandatory step to increase volatility and thermal stability. A common approach involves silylation, for instance, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which targets active hydrogens on carboxyl, hydroxyl, and imidazole (B134444) groups. nih.gov

The derivatized analyte is then introduced into the GC system, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the capillary column. Following separation, the compound is ionized and fragmented in the mass spectrometer. The resulting mass spectrum, with its characteristic fragmentation pattern, allows for both identification and quantification. nih.gov For enhanced sensitivity and specificity in complex biological samples, selected-ion monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only specific fragment ions known to be characteristic of the target analyte. nih.gov

Table 1: Representative GC-MS Parameters for Analysis of Related Keto Acids

ParameterValue/DescriptionSource
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMCS nih.gov
GC Column Capillary column (e.g., 30 m × 0.250 mm, 0.25 µm film thickness) nih.gov
Carrier Gas Helium at a constant flow rate (e.g., 1 ml/min) nih.gov
Injection Mode Split (e.g., 1:25 ratio) nih.gov
Temperature Program Initial 50°C, ramp to 150°C, then ramp to 300°C nih.gov
MS Ionization Mode Electron Ionization (EI) nih.gov
MS Detection Mode Selected Ion Monitoring (SIM) for target and qualifier ions nih.gov

This table presents typical parameters used for the analysis of energy metabolites, including pyruvic acid, which would be adapted for imidazole-5-pyruvic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for analyzing polar, non-volatile compounds like this compound directly from biological fluids with minimal sample preparation. The choice of chromatographic mode is critical. Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional Reversed-Phase Liquid Chromatography (RPLC). nih.govnih.gov HILIC columns retain polar compounds, allowing for their effective separation from the complex sample matrix. nih.govnih.gov

For quantitative analysis, LC is coupled to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This approach offers exceptional selectivity and sensitivity. mdpi.comnih.gov In MRM, a specific precursor ion corresponding to the protonated or deprotonated imidazole-5-pyruvic acid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification, correcting for matrix effects and variations in instrument response. mdpi.comnih.gov

Table 2: Typical LC-MS/MS Conditions for Analysis of Related Polar Metabolites

ParameterValue/DescriptionSource
LC Column HILIC (e.g., 4.6 × 100 mm, 3.5 µm) or Reversed-Phase C18 nih.govnih.gov
Mobile Phase Acetonitrile and aqueous ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer nih.govmdpi.com
Elution Mode Isocratic or Gradient nih.govmdpi.com
Ionization Source Electrospray Ionization (ESI), positive or negative mode mdpi.comnih.gov
MS Analyzer Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Orbitrap) nih.govacs.org
MS/MS Mode Multiple Reaction Monitoring (MRM) nih.gov
Linear Range Typically in the ng/mL to µg/mL range nih.gov
Limit of Quantification Can reach low ng/mL or fmol levels with optimized methods mdpi.comnih.govnih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) has emerged as a powerful tool for metabolomics, particularly for the analysis of highly polar and charged compounds such as amino acids, organic acids, and nucleotides. nih.govnih.gov Given that this compound is an ionic species, CE-MS is an ideal analytical platform. youtube.com Separation in CE is based on the electrophoretic mobility of ions in an electric field, providing a separation mechanism orthogonal to liquid chromatography. nih.gov

This technique offers rapid analysis times and high separation efficiency for charged metabolites with minimal sample pretreatment. youtube.comspringernature.com Coupling CE to MS, typically via a sheath-liquid interface, allows for sensitive detection and identification. nih.gov CE-MS is particularly well-suited for analyzing volume-restricted samples, such as those from single-cell studies. mdpi.com Recent advancements, including improved interface designs and the use of chemical derivatization to neutralize charge or enhance ionization, have further expanded the capabilities and sensitivity of CE-MS for comprehensive metabolite profiling. nih.govnih.gov The technique has proven effective for the large-scale, quantitative analysis of polar metabolites in thousands of plasma samples, demonstrating its robustness for clinical research. nih.gov

Spectroscopic Characterization Methods in Research

Spectroscopic methods provide indispensable information on the molecular structure and quantity of this compound and its related intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including metabolic intermediates. Both one-dimensional (1D) ¹H and ¹³C NMR and two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are applied. ipb.pt

Table 3: Expected NMR Characteristics for Imidazole-Containing Structures

NucleusSignal TypeExpected Chemical Shift (ppm)NotesSource
¹H Imidazole CHδ = 7.0 - 8.0Shift is dependent on solvent, pH, and substitution. researchgate.net
¹H Imidazole NHδ = 13.0 - 14.0Often a broad singlet, may exchange with D₂O. researchgate.netresearchgate.net
¹H Methylene (CH₂)VariableShift influenced by adjacent keto and imidazole groups.
¹³C Imidazole Cδ = 115 - 140Specific shifts for C2, C4, and C5 of the imidazole ring. rsc.org
¹³C Carbonyl (C=O)δ > 160Characteristic downfield shift for keto and carboxyl carbons.

Mass spectrometry (MS) is a fundamental tool for both the identification and quantification of metabolites like this compound in complex biological mixtures. High-resolution mass spectrometry (HRMS), using analyzers such as Orbitrap or TOF (Time-of-Flight), provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental formula of an unknown compound. acs.org

Tandem mass spectrometry (MS/MS) is used to generate structural information through controlled fragmentation of a selected precursor ion. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of CO₂ (44 Da) from the carboxylic acid group and cleavage of the side chain. miamioh.edu Derivatization can be employed to create a more easily ionizable group, such as a tertiary amine, which enhances signal intensity in positive ionization mode and produces common, predictable fragment ions that are useful for targeted screening. researchgate.net For absolute quantification, MS is most powerfully applied in conjunction with chromatographic separation (LC-MS or GC-MS) and stable isotope dilution methods, enabling highly sensitive and specific measurements even at very low concentrations. mdpi.comnih.gov

Isotopic Labeling Strategies for Pathway Tracing

Isotopic labeling is a powerful technique used to track the movement of atoms through metabolic pathways. mssm.edunih.gov By replacing specific atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C), researchers can follow the labeled molecule and its metabolic products using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Stable Isotope Tracers in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov When combined with stable isotope labeling, ¹³C-MFA becomes a powerful tool to elucidate the activity of metabolic pathways under various conditions. researchgate.net In the context of this compound, introducing a ¹³C-labeled version of this compound allows for the direct tracing of its conversion to histidine and other potential downstream metabolites.

The general workflow for such an experiment involves introducing the isotopically labeled this compound to a biological system (e.g., cell culture). After a certain period, the cells are harvested, and the metabolites are extracted. The isotopic enrichment in the target metabolites, such as histidine, is then measured by mass spectrometry. The pattern and extent of ¹³C incorporation provide detailed information about the flux through the histidine biosynthesis pathway. nih.gov

While specific MFA studies detailing the use of labeled this compound are not widely published, the principles can be illustrated by examining the results from related ¹³C-MFA studies on amino acid biosynthesis. For instance, in a study investigating fatty acid production in Saccharomyces cerevisiae, ¹³C-MFA was used to quantify the fluxes through central carbon metabolism, including the pathways that provide precursors for amino acids. frontiersin.org The data from such studies can be presented in a tabular format to show the calculated flux values for key reactions.

Table 1: Illustrative Metabolic Flux Data from a ¹³C-MFA Study in S. cerevisiae

Metabolic ReactionFlux (relative to glucose uptake rate)
Glycolysis (Glucose to Pyruvate)1.00
Pentose Phosphate (B84403) Pathway0.35
TCA Cycle (Citrate Synthase)0.65
Anaplerotic Carboxylation0.20
Histidine Biosynthesis (from PRPP)0.05

This table presents hypothetical but representative data to illustrate the type of results obtained from a ¹³C-MFA study. PRPP (Phosphoribosyl pyrophosphate) is a key precursor for histidine biosynthesis.

The analysis of mass isotopomer distributions in the resulting histidine would reveal the efficiency of the conversion from imidazolepyruvate and any contributions from other metabolic pathways.

Derivatization Approaches for Enhanced Detection

The detection and quantification of small, polar molecules like this compound by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their low volatility and sometimes poor ionization efficiency. mdpi.com Chemical derivatization is a strategy used to modify the chemical structure of an analyte to improve its analytical properties. mdpi.com

For GC-MS analysis, a common derivatization approach for keto acids involves a two-step process: methoximation followed by silylation. nih.gov Methoximation protects the keto group, preventing tautomerization, while silylation of the carboxylic acid and imidazole ring hydrogens increases the volatility and thermal stability of the molecule, making it suitable for GC analysis. nih.govresearchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for silylation. mdpi.com

For LC-MS analysis, derivatization aims to enhance ionization efficiency and improve chromatographic retention. Several reagents are available for derivatizing keto acids.

2,4-Dinitrophenylhydrazine (DNPH): This reagent reacts with the keto group to form a stable hydrazone derivative. The DNPH moiety enhances the hydrophobicity of the molecule, leading to better retention on reversed-phase LC columns, and the presence of nitro groups can improve detection sensitivity. nih.gov

Girard Reagents: Girard's Reagent T (GT) and Girard's Reagent P (GP) react with ketones to introduce a permanently charged quaternary ammonium group. nih.govnih.gov This "charge-tagging" dramatically increases the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to significant improvements in detection limits. nih.govnih.gov

Novel Imidazole-Targeting Reagents: Recently, new derivatization agents have been developed for compounds containing imidazole groups. For example, succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate ((R)-CIMa-OSu) has been used for the sensitive LC-MS/MS analysis of imidazole dipeptides. nih.gov Such reagents could potentially be adapted for the analysis of this compound.

The effectiveness of a derivatization strategy is evaluated by measuring the improvement in analytical parameters such as the limit of detection (LOD) and signal-to-noise (S/N) ratio.

Table 2: Comparison of Analytical Parameters for a Keto Acid With and Without Derivatization

Analytical MethodAnalyteLimit of Detection (LOD)Signal Enhancement Factor
LC-MSUnderivatized Keto Acid500 nM1x
LC-MS/MSGirard P Derivative1 nM>100x
GC-MSSilylated Derivative10 nM>50x

This table provides illustrative data based on published results for similar keto acids to demonstrate the typical enhancements achieved through derivatization. nih.govnih.gov The actual values for this compound would need to be determined experimentally.

By employing these advanced analytical methodologies, researchers can gain deeper insights into the metabolic role of this compound, contributing to a more comprehensive understanding of cellular metabolism.

Synthetic Chemistry Approaches for 3 1h Imidazol 5 Yl 2 Oxopropanoic Acid and Its Analogs

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches leverage the high selectivity of enzymes to perform key transformations, often under mild conditions. A primary route to 3-(1H-imidazol-5-yl)-2-oxopropanoic acid is the enzymatic deamination of L-histidine.

Detailed research has demonstrated an efficient biocatalytic synthesis where L-histidine is converted to imidazole-4-pyruvic acid (IPA) by a whole-cell biocatalyst. researchgate.net This process utilizes Escherichia coli engineered to express a membrane-bound L-amino acid deaminase (L-AAD) from Proteus vulgaris. researchgate.net This method provides a direct and highly specific conversion to the target α-keto acid. researchgate.net

Other related chemoenzymatic strategies for α-keto acid synthesis involve metal-ion-catalyzed transamination reactions. nih.gov For instance, the synthesis of pyruvoylglycine, an α-ketoacyl peptide, can be achieved through the transamination of the corresponding amino acid precursor. nih.gov While not a direct synthesis of the title compound, this principle is applicable. Another method involves the oxidation of precursor peptides or amino acids using reagents like 2,5-di-tert-butyl-1,4-benzoquinone (B1220289) (DTBBQ), which has proven effective for generating α-ketoacyl structures with high yields and purity. nih.gov

Table 1: Chemoenzymatic Synthesis Approaches for α-Keto Acids

Method Precursor Key Reagent/Catalyst Product Type Reference
Enzymatic Deamination L-Histidine L-amino acid deaminase (L-AAD) This compound researchgate.net
Transamination Amino Acid Metal Ion Catalyst (e.g., Pyridoxal (B1214274) Phosphate) α-Keto Acid nih.gov

Total Chemical Synthesis Methods

Total chemical synthesis provides versatile pathways to this compound and its analogs, allowing for broad substrate scope and the introduction of diverse functional groups. These methods can be broadly categorized into classic organic reactions and more advanced, modern methodologies.

The formation of the α-keto acid moiety is a central challenge in the synthesis of the title compound. Several classic organic reactions are available for this purpose. mdpi.comwikipedia.org

Oxidation of Precursors: A common strategy is the oxidation of suitable precursors. This includes the oxidation of α-hydroxy acids, alkenes, or methyl ketones. organic-chemistry.orgorganic-chemistry.org For example, a recyclable iron nanocomposite has been shown to catalyze the efficient oxidation of various alkenes into their corresponding α-keto acids using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org Similarly, α-hydroxy acids can be chemoselectively oxidized to α-keto acids using nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org

Hydrolysis of Intermediates: α-Keto acids can be obtained by the hydrolysis of α-keto ester or α-keto amide intermediates. mdpi.com These esters are often prepared via methods like Friedel–Crafts acylation of aromatic hydrocarbons with reagents such as ethyl oxalyl chloride. mdpi.com

Reactions involving Dicarbonyl Compounds: Syntheses can commence from simple dicarbonyl compounds. For instance, malonate derivatives can undergo a sequence of alkylation, oximation, and carbonylation to produce α-keto esters. mdpi.com

The imidazole (B134444) ring itself is typically constructed using well-established named reactions. The Debus-Radziszewski imidazole synthesis, first reported in 1858, involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. rasayanjournal.co.innih.govnih.gov This method, while classic, is still used to create C-substituted imidazoles. nih.gov A modification of this reaction utilizes iodine as a mild Lewis acid catalyst to promote the condensation of an aldehyde, a dicarbonyl compound (furil), and ammonium (B1175870) acetate (B1210297) in ethanol (B145695), yielding highly substituted imidazoles. mdpi.com

Modern synthetic chemistry offers powerful tools that can significantly improve the efficiency, yield, and environmental footprint of imidazole synthesis.

Microwave-Assisted Reactions: Microwave irradiation has emerged as a valuable technique for accelerating organic reactions. rasayanjournal.co.in It has been successfully applied to the synthesis of a wide array of imidazole derivatives, offering benefits such as drastically reduced reaction times, cleaner reaction profiles, easier workups, and improved yields. rasayanjournal.co.innih.gov For example, a solvent-free, microwave-assisted approach enables the rapid synthesis of 2,4,5-substituted imidazoles by condensing a 1,2-dicarbonyl compound with an aldehyde and an amine on a solid support like acidic alumina. researchgate.net Another green protocol uses microwave heating in ethanol to synthesize novel tri/tetrasubstituted imidazole derivatives in a one-pot, multicomponent reaction. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are indispensable for creating carbon-carbon bonds and introducing functional diversity into the imidazole core. thieme-connect.comacs.org An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been developed, allowing for the synthesis of a wide array of functionalized imidazole derivatives under relatively mild conditions. acs.org This method is crucial for building complex analogs. Similarly, optically active imidazole derivatives with an α-amino acid motif can be prepared using Negishi and Suzuki-Miyaura cross-couplings as the key steps. thieme-connect.com Aryl imidazolylsulfonates have also been demonstrated to be practical and stable electrophilic partners in various palladium-mediated cross-coupling reactions. nih.gov

Table 2: Advanced Methodologies for Imidazole Analog Synthesis

Methodology Reaction Type Key Features Reference
Microwave-Assisted Synthesis Multicomponent Condensation Short reaction times, high yields, solvent-free or green solvents rasayanjournal.co.innih.govresearchgate.net
Suzuki-Miyaura Coupling Pd-catalyzed C-C bond formation Functionalization of haloimidazoles, mild conditions acs.orgtuwien.at

Preparation of Labeled this compound for Research

Isotopically labeled compounds are invaluable tools in metabolic research, allowing for the tracing of metabolic pathways and the quantification of analytes by mass spectrometry. The preparation of labeled this compound is most strategically achieved by starting with a labeled precursor.

The most direct synthetic route would involve using commercially available isotopically labeled L-histidine (e.g., containing ¹³C, ¹⁵N, or ²H) as the starting material. This labeled histidine can then be converted to the corresponding labeled this compound using the highly specific chemoenzymatic methods described previously, such as deamination via an L-amino acid deaminase. researchgate.net This approach ensures that the isotopic label is retained in the final product at a known position, making it ideal for tracer studies.

Design and Synthesis of Functional Analogs and Derivatives for Biochemical Probes

The imidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can interact with a variety of biological targets. nih.gov This property makes this compound an excellent template for designing functional analogs and derivatives to be used as biochemical probes. nih.govacs.org Such probes are designed to study biological processes, identify enzyme active sites, or quantify specific analytes. tandfonline.comnih.gov

The synthesis of these probes often involves modifying the core structure to incorporate reporter groups (e.g., fluorophores), photo-reactive groups, or affinity tags. The van Leusen imidazole synthesis, a [3+2] cycloaddition reaction using tosylmethylisocyanides (TosMICs), is a particularly powerful and widely used method for creating 1,4,5-trisubstituted imidazoles, which can serve as molecular probes. nih.govmdpi.com For example, this reaction has been used to synthesize potential aspartyl-protease inhibitors and selective 5-HT7 receptor agonists intended for use as research tools. nih.gov

Furthermore, functionalization of the imidazole ring with other heterocyclic moieties like furan (B31954) or indole (B1671886) can introduce additional binding sites or alter the photophysical properties of the molecule. mdpi.com A newly synthesized imidazole derivative bearing furan and indole groups was shown to have chemosensory abilities, exhibiting fluorescence quenching or enhancement in the presence of specific metal cations, demonstrating its potential as a fluorescent probe. mdpi.com

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and pharmaceuticals. nih.govnih.govijrar.org Its unique chemical properties—aromaticity, ability to act as a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions—make it a versatile building block for designing molecules that interact with biological systems. nih.govtandfonline.comnih.gov

In the context of research probes, the imidazole heterocycle serves as a robust scaffold upon which functionality can be built. acs.orgnih.gov Synthetic strategies from medicinal chemistry are directly applicable to the creation of these tools. For example, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, can rapidly generate libraries of complex imidazole-containing structures (imidazoazines) that can be screened for desired properties. organic-chemistry.org Cross-coupling reactions are routinely used to attach reporter groups or linking arms to the imidazole core. acs.orgnih.gov The development of technetium complexes with imidazole-containing ligands for radiopharmaceutical applications further highlights the utility of this heterocycle in creating probes for imaging and diagnostic purposes. nih.gov The vast body of literature on the synthesis of imidazole-based medicinal molecules provides a rich playbook for chemists designing the next generation of biochemical probes. mdpi.comnih.gov

Structural Modification Strategies for Investigating Enzyme Specificity.

The investigation of enzyme specificity often relies on the systematic structural modification of a substrate or inhibitor. For enzymes that interact with this compound, a variety of analogs have been synthesized to probe the structural requirements of the enzyme's active site. These modifications can provide valuable insights into the enzyme's mechanism and guide the design of more potent and selective inhibitors.

A key strategy in probing enzyme specificity involves the use of substrate analogs that are modified at specific positions. These analogs can act as competitive inhibitors, binding to the active site without undergoing the catalytic reaction, or as probes to map the steric and electronic requirements of the enzyme.

One common approach is the modification of the imidazole ring. For instance, a series of 4-imidazolylmethyl arylsulfides, sulfoxides, and sulfones have been synthesized and evaluated as inhibitors of histidine decarboxylase. google.com While these specific analogs did not prove to be potent inhibitors, the study highlights the importance of the electronic and steric properties of the substituent at the 4-position of the imidazole ring in determining binding affinity. google.com

Another strategy involves the modification of the pyruvic acid moiety. For example, α-keto amides, which are analogs of α-keto acids, have been designed as a new class of aminopeptidase (B13392206) inhibitors. rsc.org These compounds, such as 3-amino-2-oxo-4-phenylbutanoic acid amides, have been shown to be effective inhibitors of various aminopeptidases. rsc.org The ketone carbonyl group in these analogs readily hydrates, a feature that is believed to contribute to their inhibitory activity. rsc.org This suggests that modifications to the keto group of this compound could be a fruitful area for developing inhibitors of enzymes that recognize this substrate.

Furthermore, the development of chemical probes is a powerful tool for studying enzyme specificity. nih.gov Activity-based probes with an electrophilic "warhead" can covalently bind to active site nucleophiles, allowing for the selective labeling and identification of target enzymes. nih.gov An α-chloroacetamide probe with a terminal alkyne tag has been used to label the active site cysteine of the quinolone biosynthesis enzyme PqsD. nih.gov This approach could be adapted to develop probes based on the this compound scaffold to identify and characterize enzymes that bind to this molecule.

The following table summarizes some of the research findings on the structural modification of imidazole-containing compounds for investigating enzyme specificity:

Enzyme Target Analog Type Key Structural Modification Observed Effect Reference
Histidine Decarboxylase4-Imidazolylmethyl aryl derivativesSulfide, sulfoxide, and sulfone substitutionsDid not result in potent or specific inhibition google.com
Aminopeptidasesα-Keto amidesReplacement of carboxylic acid with an amideEffective inhibition, with Ki values in the low micromolar range rsc.org
PqsD (Quinolone biosynthesis)α-Chloroacetamide probeIntroduction of an electrophilic warhead and a reporter tagSelective labeling of the active site cysteine for inhibitor screening nih.gov

These examples demonstrate that a variety of structural modification strategies can be employed to investigate the specificity of enzymes that interact with this compound and its analogs. The insights gained from these studies are invaluable for the development of new therapeutic agents and research tools.

Biological System Dynamics and Functional Implications Non Clinical

Role in Cellular Homeostasis and Stress Response

The imidazole (B134444) ring, a core structural feature of 3-(1H-imidazol-5-yl)-2-oxopropanoic acid, is integral to various biological functions, including buffering capabilities and interactions with metal ions. frontiersin.org The pKa of the imidazole side chain of histidine is close to neutral pH, allowing it to act as both a proton donor and acceptor, which is a crucial aspect of maintaining cellular pH homeostasis. nih.gov While direct studies on the buffering capacity of this compound are not extensively documented, its structural similarity to histidine suggests a potential contribution to intracellular buffering systems.

The broader family of imidazole-containing compounds has been investigated for its role in mitigating oxidative stress. nih.govnih.govmdpi.com Some imidazole derivatives have demonstrated antioxidant properties, suggesting that metabolites like this compound could potentially participate in the cellular antioxidant defense system. nih.govmdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov The Nrf2/Keap1 signaling pathway is a key regulator of cellular responses to oxidative stress. nih.gov While direct interaction of this compound with this pathway has not been established, the antioxidant potential of the imidazole scaffold warrants further investigation into its role in redox homeostasis.

Interplay with Other Metabolic Pathways

The primary role of this compound is as an intermediate in the catabolism of L-histidine. In many organisms, the main pathway for histidine degradation proceeds through the enzyme histidase, which converts histidine to urocanic acid. nih.gov However, an alternative pathway exists where L-histidine undergoes transamination, a reaction catalyzed by an aminotransferase, to yield this compound. nih.gov This places the compound at a critical juncture, directly linking histidine metabolism with the metabolism of other amino acids and central carbon metabolism.

The formation of this compound is intrinsically linked to the availability of α-keto acids, such as α-ketoglutarate, which act as amino group acceptors in the transamination reaction. The product of this reaction, besides imidazolepyruvic acid, is an amino acid, often glutamate. researchgate.net Glutamate can then be further metabolized, feeding into the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production. asm.org This highlights a direct link between histidine degradation, via this compound, and cellular energy metabolism.

The metabolic fate of this compound itself can vary. It can potentially be converted to other imidazole-containing compounds or be further broken down. For instance, in some pathways, it can be reduced to imidazole-lactic acid. nih.gov The enzymes and regulatory mechanisms governing these subsequent steps are areas of active research.

Investigation of its Function in Specific Biological Processes (e.g., microbial metabolism, specific enzyme regulation)

The significance of the histidine degradation pathway, and by extension this compound, is particularly evident in microbial metabolism. The ability to utilize histidine as a source of carbon, nitrogen, and energy is widespread among bacteria and is tightly regulated. nih.gov In some bacteria, the regulation of the histidine utilization (hut) operon is a classic model for understanding gene regulation in response to nutrient availability. nih.gov

In certain fungi, such as Candida glabrata, which lack the histidase enzyme, the transamination pathway to this compound is the primary route for histidine catabolism. The enzyme responsible for this conversion in C. glabrata has been identified as the aromatic amino acid aminotransferase Aro8. asm.org This highlights the metabolic adaptability of microorganisms and the importance of this alternative pathway in specific ecological niches.

Furthermore, studies on microbial communities have revealed the role of histidine-derived metabolites in inter-species communication and host-microbe interactions. For example, the gut microbial metabolite imidazole propionate, which is structurally related to this compound, has been shown to impair insulin (B600854) signaling. nih.govnih.gov This raises the possibility that this compound, or its downstream products, could also function as signaling molecules within microbial communities or in communication with a host organism. However, direct evidence for such a role is currently limited.

The regulation of enzymes involved in the metabolism of this compound is a key area of investigation. Histidine aminotransferase, the enzyme responsible for its production, is subject to regulation by various factors, including the availability of its substrates, L-histidine and an α-keto acid. frontiersin.org Understanding the kinetics and regulation of this and other enzymes in the pathway is crucial for a complete picture of the metabolic flux through this route.

Systems Biology Approaches to Unraveling its Network Effects

Systems biology offers a powerful framework for understanding the complex network of interactions in which this compound participates. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, it is possible to construct comprehensive models of metabolic pathways and their regulation.

Metabolomic studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological system, are particularly valuable for elucidating the roles of compounds like this compound. mdpi.com The presence and concentration of this keto acid can serve as a biomarker for the activity of the histidine transamination pathway. In the context of histidinemia, an inborn error of metabolism, elevated levels of imidazolepyruvic acid are a key diagnostic marker. nih.gov

Computational modeling of metabolic networks can help to predict the metabolic flux through different pathways under various conditions. Such models can be used to explore the network effects of perturbations in histidine metabolism, for example, by simulating the consequences of increased or decreased activity of histidine aminotransferase. These in silico approaches can generate hypotheses that can then be tested experimentally, accelerating our understanding of the systemic role of this compound.

Future research employing systems biology approaches will be essential to fully unravel the intricate web of interactions involving this key histidine metabolite and its broader impact on cellular function in both health and disease.

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

EnzymeReactionOrganism(s)Reference(s)
Histidine Aminotransferase (e.g., Aro8)L-histidine + α-ketoglutarate ⇌ this compound + L-glutamateCandida glabrata, various bacteria frontiersin.orgresearchgate.netasm.org
Imidazolepyruvate Reductase (putative)This compound + NAD(P)H + H⁺ ⇌ Imidazole-lactic acid + NAD(P)⁺- nih.gov

Table 2: Associated Metabolic Pathways and their Connection to this compound

Metabolic PathwayConnectionKey MoleculesReference(s)
Histidine MetabolismDirect intermediate in an alternative catabolic pathway.L-histidine, Urocanic acid, Glutamate nih.govnih.govasm.org
Amino Acid MetabolismProduct of transamination and potential precursor for other amino acids.L-glutamate, α-ketoglutarate researchgate.netasm.org
Tricarboxylic Acid (TCA) CycleProvides a route for histidine-derived carbons to enter central energy metabolism.α-ketoglutarate, Glutamate asm.org

Emerging Research Frontiers and Future Perspectives

Integration of Multi-Omics Data for Comprehensive Understanding

The advent of "omics" technologies is revolutionizing our ability to study biological systems in a holistic manner. The integration of genomics, transcriptomics, proteomics, and metabolomics—collectively known as multi-omics—offers an unprecedented opportunity to gain a comprehensive understanding of the roles of molecules like 3-(1H-imidazol-5-yl)-2-oxopropanoic acid. While direct multi-omics studies focused solely on this compound are still emerging, the application of these approaches to related metabolic pathways provides a clear roadmap for future investigations.

Untargeted metabolomics, which aims to capture a global snapshot of all small molecules in a biological sample, has proven invaluable for biomarker discovery in various diseases. nih.govnih.gov Such approaches have the potential to identify fluctuations in imidazolepyruvic acid levels in different physiological and pathological states, offering clues to its currently unknown functions. nih.gov For instance, untargeted metabolomics could be employed to compare the metabolic profiles of individuals with and without specific genetic variations in the enzymes responsible for histidine metabolism, potentially revealing novel roles for imidazolepyruvic acid.

Furthermore, combining metabolomic data with genomic and proteomic information can provide a more complete picture. For example, by correlating the abundance of imidazolepyruvic acid with the expression levels of specific genes and proteins, researchers can begin to build regulatory networks that govern its synthesis and degradation. This systems biology approach can help to elucidate how environmental factors and genetic predispositions influence the flux through the histidine metabolism pathway and, consequently, the levels of its intermediates. nih.govnih.gov

Table 1: Potential Multi-Omics Approaches for Studying this compound

Omics Technology Potential Application for Imidazolepyruvic Acid Research Expected Insights
Genomics Identifying single nucleotide polymorphisms (SNPs) in genes of the histidine metabolism pathway. Understanding genetic predispositions to altered imidazolepyruvic acid levels.
Transcriptomics Measuring mRNA levels of enzymes involved in histidine catabolism in response to various stimuli. Revealing regulatory mechanisms controlling imidazolepyruvic acid production.
Proteomics Quantifying the abundance of enzymes like histidase and urocanase. Correlating enzyme levels with metabolite concentrations.
Metabolomics Profiling imidazolepyruvic acid and other related metabolites in various biological samples. Discovering novel biomarkers and identifying metabolic signatures associated with disease.
Multi-Omics Integration Combining data from all "omics" layers to build comprehensive models. Elucidating the complete biological context and functional significance of imidazolepyruvic acid.

Development of Novel Research Tools and Probes

Advancing our understanding of this compound is intrinsically linked to the development of specific and sensitive tools for its detection and study. While standard analytical techniques like mass spectrometry can quantify its levels, novel research tools and probes are needed to investigate its dynamic behavior and interactions within a cellular context.

A significant area of development is the creation of highly specific biosensors. Drawing inspiration from the development of biosensors for other organic acids, such as benzoic acid derivatives, researchers could engineer genetically encoded biosensors for imidazolepyruvic acid. nih.govmdpi.com These biosensors, often based on bacterial transcription factors that naturally bind to the target molecule, could be used to monitor real-time changes in intracellular concentrations of imidazolepyruvic acid in living cells. Such tools would be invaluable for high-throughput screening of compound libraries to identify modulators of its metabolism.

Another promising avenue is the synthesis of chemical probes. This could involve creating labeled versions of this compound, for example, with stable isotopes (e.g., ¹³C, ¹⁵N) or fluorescent tags. Isotope-labeled imidazolepyruvic acid could be used in tracer studies to track its metabolic fate and determine the flux through different branches of the histidine degradation pathway. Fluorescently labeled probes, on the other hand, could be employed in imaging studies to visualize its subcellular localization and potential interactions with proteins. The development of monoclonal antibodies that specifically recognize imidazolepyruvic acid could also lead to the creation of sensitive immunoassays for its quantification in biological fluids. nih.gov

Table 2: Potential Research Tools and Probes for this compound

Tool/Probe Type Principle of Operation Potential Research Application
Genetically Encoded Biosensor A fusion protein that produces a detectable signal (e.g., fluorescence) upon binding to imidazolepyruvic acid. Real-time monitoring of intracellular metabolite concentrations; high-throughput screening.
Isotope-Labeled Imidazolepyruvic Acid Stable isotopes (e.g., ¹³C, ¹⁵N) incorporated into the molecule's structure. Metabolic flux analysis; tracing the metabolic fate of the compound.
Fluorescently Labeled Probe A fluorescent molecule chemically attached to imidazolepyruvic acid. Cellular imaging to determine subcellular localization; studying interactions with cellular components.
Specific Monoclonal Antibody An antibody that binds with high affinity and specificity to imidazolepyruvic acid. Development of sensitive enzyme-linked immunosorbent assays (ELISAs) for quantification.
Enzymatic Assays Utilizing enzymes that specifically act on or are inhibited by imidazolepyruvic acid to produce a measurable signal. sigmaaldrich.comresearchgate.net Rapid and specific quantification in biological samples.

Exploration of Uncharted Biological Roles

While the role of this compound as an intermediate in histidine metabolism is well-established, its potential for other biological activities remains largely unexplored. The accumulation of this keto acid in certain genetic disorders, such as histidinemia, suggests that it may have biological effects beyond its role as a metabolic waypoint. nih.gov Future research is likely to focus on uncovering these uncharted biological roles.

One area of significant interest is the interaction of imidazolepyruvic acid with the gut microbiota. The gut microbiome is a complex ecosystem that plays a crucial role in host metabolism and immunity. It is known that gut bacteria can metabolize histidine and produce a variety of imidazole-containing compounds. nih.gov Investigating how the gut microbiota influences the production and degradation of imidazolepyruvic acid, and in turn, how this metabolite affects the composition and function of the microbial community, could reveal novel host-microbe interactions. nih.gov For example, imidazole (B134444) propionate, a related gut microbial metabolite of histidine, has been linked to the modulation of immune responses and the development of metabolic diseases. nih.govnih.govnih.gov This raises the intriguing possibility that imidazolepyruvic acid may also possess immunomodulatory properties.

Furthermore, given its chemical structure as a keto acid, it is plausible that this compound could interact with various cellular components, including proteins and signaling pathways. For instance, some pyruvate (B1213749) derivatives have been shown to possess antioxidant and anti-inflammatory properties. nih.govnih.gov Future studies could explore whether imidazolepyruvic acid exhibits similar activities, potentially through its ability to scavenge reactive oxygen species or modulate inflammatory signaling cascades. Its potential role in neurological function is also an area ripe for investigation, given that other histidine metabolites, like histamine, are important neurotransmitters. researchgate.netnih.gov

Computational Modeling and Simulation of Metabolic Pathways

Computational modeling and simulation are powerful tools for understanding the complex dynamics of metabolic networks. These in silico approaches can be used to predict how changes in gene expression or environmental conditions will affect the flux through metabolic pathways and the concentrations of key metabolites like this compound.

Flux balance analysis (FBA) is a widely used computational method that can predict steady-state reaction rates in a genome-scale metabolic model. researchgate.netnih.govresearchgate.netmdpi.com By applying FBA to models of human or microbial metabolism, researchers can simulate the production and consumption of imidazolepyruvic acid under different conditions. researchgate.netmdpi.com For example, FBA could be used to identify key enzymatic steps that control the levels of this metabolite, making them potential targets for therapeutic intervention or metabolic engineering. Dynamic FBA (dFBA) extends this approach to predict how metabolite concentrations change over time. researchgate.netnih.gov

Kinetic modeling offers a more detailed approach by incorporating the kinetic parameters of the enzymes involved in a pathway. nih.govnih.govmdpi.comnih.gov A kinetic model of histidine metabolism could provide precise predictions of how the concentration of this compound responds to changes in the levels of its precursor, histidine, or the activity of the enzymes that act upon it. mdpi.com Such models can be invaluable for understanding the regulation of this pathway and for designing strategies to modulate the production of imidazolepyruvic acid.

Furthermore, in silico methods can be used to predict potential protein targets of this compound. By screening large databases of protein structures, it may be possible to identify proteins that have binding pockets complementary to the structure of this metabolite. These predictions can then be experimentally validated, potentially leading to the discovery of novel biological functions and mechanisms of action.

Table 3: Computational Modeling Approaches for Investigating this compound

Modeling Approach Description Potential Application to Imidazolepyruvic Acid Research
Flux Balance Analysis (FBA) A mathematical method for simulating metabolism at the genome-scale under steady-state conditions. Predicting the production and consumption rates of imidazolepyruvic acid in different organisms and conditions.
Dynamic Flux Balance Analysis (dFBA) An extension of FBA that allows for the simulation of dynamic changes in metabolite concentrations over time. Modeling the temporal dynamics of imidazolepyruvic acid levels in response to perturbations.
Kinetic Modeling A detailed modeling approach that incorporates the kinetic parameters of enzymes in a metabolic pathway. Precisely predicting the concentration of imidazolepyruvic acid and understanding the regulatory control of its synthesis.
In Silico Target Prediction Computational methods to identify potential protein binding partners for a given small molecule. Discovering novel protein targets and biological functions of imidazolepyruvic acid.

Q & A

Basic Research Questions

Q. How is the molecular structure of 3-(1H-imidazol-5-yl)-2-oxopropanoic acid characterized in crystallographic studies?

  • Methodology : Use single-crystal X-ray diffraction (SXRD) with refinement programs like SHELXL or visualization tools like ORTEP-III . Key parameters include bond lengths (e.g., C=O at ~1.21 Å) and angles (e.g., imidazole ring planarity). For derivatives, compare with structurally related compounds, such as 2-oxo-3-(imidazol-5-yl)pyruvate .
  • Data Interpretation : Validate hydrogen bonding networks (e.g., carboxylate interactions) and tautomeric forms of the imidazole ring .

Q. What synthetic routes are available for preparing this compound and its derivatives?

  • Methodology : Employ multi-step organic synthesis, including:

  • Condensation of imidazole-5-carbaldehyde with pyruvate derivatives under acidic conditions .
  • Enzymatic pathways observed in Streptomyces species for β-hydroxy-enduracididine biosynthesis .
    • Validation : Confirm purity via HPLC (C18 column, 0.1% formic acid/ACN gradient) and structural identity using high-resolution mass spectrometry (HRMS; exact mass: 154.0343 g/mol) .

Q. How can researchers confirm the purity and identity of synthesized this compound?

  • Analytical Techniques :

  • HRMS : Compare experimental m/z (154.0343) with theoretical values .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra (e.g., imidazole protons at δ 7.6–8.2 ppm; carbonyl carbons at ~170 ppm) .
  • Chromatography : Use reverse-phase LC-MS with a mobile phase optimized for polar carboxylic acids .

Advanced Research Questions

Q. What coordination chemistry is observed between this compound and transition metals?

  • Methodology : Study Ru(II) complexes by mixing the compound with RuCl₃ in aqueous solution. Monitor coordination via UV-Vis (d-d transitions at 450–500 nm) and cyclic voltammetry (redox peaks at −0.2 to +0.5 V vs. Ag/AgCl) .
  • Structural Insights : The imidazole N3 and carboxylate oxygen act as bidentate ligands, forming octahedral geometries .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Docking Studies : Use Glide (Schrödinger Suite) to simulate interactions with biological targets (e.g., enzymes with active-site histidine residues). Reported Glide scores range from −8.76 to −9.8 .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electrophilicity of the α-keto group, enhanced by electron-withdrawing imidazole substituents .

Q. What role does this compound play in biosynthetic pathways?

  • Case Study : In Streptomyces, it acts as a precursor to β-hydroxy-enduracididine. Isotopic labeling (e.g., 13C^{13}C-pyruvate) tracks carbon flux, while LC-MS/MS identifies intermediates like 3-[(4R)-2-iminoimidazolidin-4-yl]-2-oxopropanoic acid .
  • Enzymatic Analysis : Characterize MppR enzyme activity via kinetic assays (Kₐ ≈ 0.5 mM for pyruvate) .

Q. How does this compound exhibit antioxidant properties in biological systems?

  • Experimental Design : Expose human cell lines to oxidative stress (e.g., H₂O₂) and measure ROS scavenging via fluorescence probes (e.g., DCFH-DA). Compare with L-carnosine, a structurally related dipeptide with known hydroxyl radical scavenging activity .
  • Mechanistic Insight : The α-keto group quenches radicals via electron transfer, while the imidazole ring stabilizes intermediates .

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3-(1H-imidazol-5-yl)-2-oxopropanoic acid
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3-(1H-imidazol-5-yl)-2-oxopropanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.